molecular formula C11H12ClNO3S B11852422 2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate

2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate

Cat. No.: B11852422
M. Wt: 273.74 g/mol
InChI Key: BEJJZIJHEGHFPR-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate typically involves the reaction of 5-chloroindole with ethyl methanesulfonate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated indole derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxindole derivatives.

    Reduction: Hydrogenated indole derivatives.

Scientific Research Applications

2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The chloro group and methanesulfonate moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1H-indol-3-yl)ethyl methanesulfonate
  • 2-(5-Fluoro-1H-indol-3-yl)ethyl methanesulfonate
  • 2-(5-Bromo-1H-indol-3-yl)ethyl methanesulfonate

Uniqueness

2-(5-Chloro-1H-indol-3-yl)ethyl methanesulfonate is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methanesulfonate group can serve as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.

Properties

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

2-(5-chloro-1H-indol-3-yl)ethyl methanesulfonate

InChI

InChI=1S/C11H12ClNO3S/c1-17(14,15)16-5-4-8-7-13-11-3-2-9(12)6-10(8)11/h2-3,6-7,13H,4-5H2,1H3

InChI Key

BEJJZIJHEGHFPR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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